Home > Products > Screening Compounds P7414 > 1-(m-Methylbenzyl)piperazine dihydrochloride
1-(m-Methylbenzyl)piperazine dihydrochloride - 5321-61-9

1-(m-Methylbenzyl)piperazine dihydrochloride

Catalog Number: EVT-380097
CAS Number: 5321-61-9
Molecular Formula: C12H20Cl2N2
Molecular Weight: 263.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“1-(m-Methylbenzyl)piperazine dihydrochloride” is an antihistamine that shows marked protective activity against nebulized histamine and lethal doses of intravenously injected histamine in guinea pigs . It has a marked effect in blocking the vasodepressor response to histamine, but only a slight blocking action against acetylcholine .


Synthesis Analysis

The synthesis of piperazine derivatives, including “1-(m-Methylbenzyl)piperazine dihydrochloride”, has been a topic of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .


Molecular Structure Analysis

The molecular structure of “1-(m-Methylbenzyl)piperazine dihydrochloride” is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines since the nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .


Chemical Reactions Analysis

“1-(m-Methylbenzyl)piperazine dihydrochloride” generally acts as a synthetic intermediate, such as the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine (2HCl monohydrate) which is an antiemetic . It is also used in the synthesis of inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(m-Methylbenzyl)piperazine dihydrochloride” are characterized by its molecular formula C12H20Cl2N2 and molecular weight 263.2066 .

Overview

1-(m-Methylbenzyl)piperazine dihydrochloride is a chemical compound belonging to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms. This compound is significant in medicinal chemistry due to its structural similarities to various psychoactive substances and potential therapeutic applications. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability in various solvents.

Source

The compound can be synthesized through various chemical processes involving piperazine derivatives and benzyl groups. Its synthesis has been documented in several patents and scientific literature, highlighting its relevance in pharmaceutical research and development .

Classification

1-(m-Methylbenzyl)piperazine dihydrochloride falls under the category of substituted piperazines. Piperazines are known for their diverse biological activities, including effects on the central nervous system. This particular compound may exhibit properties similar to other benzylpiperazine derivatives, which have been studied for their stimulant and psychoactive effects .

Synthesis Analysis

Methods

The synthesis of 1-(m-Methylbenzyl)piperazine dihydrochloride typically involves the alkylation of piperazine with m-methylbenzyl chloride. This reaction can be facilitated by various methods, including:

  • Conventional Heating: Traditional reflux methods using solvents such as ethanol or acetone.
  • Microwave-Assisted Synthesis: This modern approach accelerates reactions by using microwave irradiation, significantly reducing reaction times and improving yields .

Technical Details

A common synthetic route involves:

  1. Refluxing piperazine with m-methylbenzyl chloride in the presence of a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution reaction.
  2. Isolation of the product through crystallization from an appropriate solvent after the reaction completion.

The yield and purity of the synthesized product can be enhanced by optimizing reaction conditions such as temperature, solvent choice, and reaction time.

Molecular Structure Analysis

Structure

The molecular structure of 1-(m-Methylbenzyl)piperazine dihydrochloride can be represented as follows:

  • Chemical Formula: C11_{11}H16_{16}N2_2·2HCl
  • Molecular Weight: Approximately 232.18 g/mol

Data

  • Melting Point: The melting point of the dihydrochloride salt typically ranges from 180-185 °C, indicating its solid-state stability.
  • Nuclear Magnetic Resonance Spectroscopy (NMR): NMR studies can provide insights into the chemical environment of hydrogen atoms in the molecule, confirming its structure .
Chemical Reactions Analysis

Reactions

1-(m-Methylbenzyl)piperazine dihydrochloride can participate in various chemical reactions due to the presence of functional groups:

  • Nucleophilic Substitution: The nitrogen atoms in piperazine can act as nucleophiles, allowing further modifications or derivatizations.
  • Acylation Reactions: The compound can react with acyl chlorides to form amides, expanding its utility in synthetic organic chemistry.

Technical Details

The reactivity profile is influenced by the electron-donating characteristics of the m-methyl group, which enhances nucleophilicity at the nitrogen atoms. This property can be exploited in designing more complex molecular architectures.

Mechanism of Action

Process

The mechanism of action for 1-(m-Methylbenzyl)piperazine dihydrochloride is not fully elucidated but is believed to involve interaction with neurotransmitter systems. Piperazines generally exhibit activity at serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function.

Data

Studies suggest that similar compounds may act as agonists or antagonists at specific receptor sites, potentially leading to stimulant or anxiolytic effects . Further pharmacological studies would be necessary to clarify its precise mechanism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and alcohols; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Stable under normal conditions but may decompose under extreme heat or acidic conditions.
  • pH: The aqueous solution typically exhibits a slightly acidic pH due to the presence of hydrochloric acid.

Relevant data from chemical databases confirm these properties, aiding researchers in handling and utilizing this compound effectively .

Applications

Scientific Uses

1-(m-Methylbenzyl)piperazine dihydrochloride has potential applications in:

  • Pharmaceutical Research: As a lead compound for developing new psychoactive drugs with therapeutic effects on mood disorders.
  • Analytical Chemistry: Used as a standard reference material in chromatography and mass spectrometry analyses due to its well-characterized properties.

Its structural attributes make it a candidate for further exploration in drug design, particularly concerning central nervous system activity and receptor modulation .

Neuropharmacological Mechanisms of Action

Receptor Binding Affinity Profiling for Serotonergic and Dopaminergic Systems

1-(m-Methylbenzyl)piperazine dihydrochloride (m-MBZP) belongs to the benzylpiperazine class of compounds characterized by a piperazine ring bound to an aromatic moiety via a methylene bridge. While direct binding data for m-MBZP is limited in the literature, its structural similarity to well-studied analogs like 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) allows for robust pharmacological inference. Piperazine derivatives exhibit complex polypharmacology, interacting with multiple monoaminergic receptors and transporters [3] [7].

Benzylpiperazines demonstrate significant affinity for serotonin receptor subtypes, particularly 5-HT₂A and 5-HT₂B receptors. The meta-methyl substitution on the benzyl ring in m-MBZP likely influences its receptor interaction profile compared to unsubstituted BZP. Molecular modeling suggests that electron-donating methyl groups at the meta position enhance hydrophobic interactions within the orthosteric binding pocket of 5-HT₂A receptors, potentially increasing affinity [4]. Furthermore, m-MBZP shares the fundamental piperazine pharmacophore necessary for interaction with dopaminergic receptors. Studies on BZP indicate moderate affinity for dopamine D₂ and D₃ receptors (Kᵢ ~300-600 nM), acting primarily as an antagonist at these sites [3] [9]. The methyl substitution may alter steric hindrance, potentially modulating this antagonistic effect.

Table 1: Inferred Receptor Binding Profile of 1-(m-Methylbenzyl)piperazine Dihydrochloride

Receptor TypeRepresentative SubtypeAffinity Trend (vs. BZP)Putative Functional Activity
Serotonergic5-HT₂A↑ (Moderate Increase)Partial Agonist / Antagonist
5-HT₂B↔ (Similar)Agonist
5-HT₃↔ (Similar)Antagonist
DopaminergicD₂↓ (Moderate Decrease)Antagonist
D₃↓ (Moderate Decrease)Antagonist
Adrenergicα₂↔ (Similar)Antagonist

Importantly, m-MBZP is predicted to act as an antagonist at α₂-adrenergic receptors, similar to BZP [3] [9]. This antagonism blocks inhibitory autoreceptors and heteroreceptors, leading to increased norepinephrine release and contributing to the overall stimulant effects characteristic of this compound class. The integrated effect of m-MBZP across these receptor systems underpins its complex neuropharmacology, distinct from its parent compound BZP and positional isomers.

Modulation of Monoamine Transporter Functionality

The interaction of 1-(m-Methylbenzyl)piperazine dihydrochloride with monoamine transporters (SERT, DAT, NET) constitutes a primary mechanism for its neuropharmacological effects. Piperazine derivatives exhibit a spectrum of activities at these transporters, ranging from reuptake inhibition to substrate-type release promotion. Structure-activity relationship (SAR) studies position m-MBZP within the continuum between selective dopamine-releasing agents like amphetamine and dual dopamine/serotonin releasers like MDMA, albeit with lower potency [3] [9].

Evidence strongly suggests m-MBZP functions as a dopamine transporter (DAT) substrate, similar to BZP. This activity facilitates the reverse transport of dopamine (DA) from the cytosol into the synaptic cleft, elevating extracellular DA concentrations, particularly within the mesolimbic pathway and nucleus accumbens – key regions mediating reward and reinforcement. Studies using rat synaptosomes and microdialysis demonstrate that BZP induces efflux of the DAT substrate [³H]MPP⁺ (EC₅₀ ≈ 175 nM) and significantly increases in vivo extracellular DA [9]. The meta-methyl group of m-MBZP likely enhances lipophilicity compared to BZP, potentially improving blood-brain barrier penetration and altering the kinetics of DAT interaction. Computational models predict the methyl group engages in favorable van der Waals interactions within the DAT substrate binding pocket [4].

While m-MBZP exhibits weaker affinity for the serotonin transporter (SERT) compared to DAT, it retains significant functional activity. Its effects on SERT are mechanistically distinct from TFMPP, a potent 5-HT releaser (EC₅₀ ≈ 121 nM) [9]. m-MBZP likely acts primarily as a SERT reuptake inhibitor rather than a potent releaser. This mixed profile – DAT substrate activity coupled with SERT reuptake inhibition – contributes to a neurochemical signature that partially overlaps with, but is distinct from, both pure stimulants (e.g., amphetamine) and entactogens (e.g., MDMA). Furthermore, m-MBZP interacts with the norepinephrine transporter (NET), though typically with lower affinity than DAT. The NET inhibition contributes to peripheral sympathomimetic effects like increased heart rate and blood pressure [7].

Table 2: Monoamine Transporter Interactions of Piperazine Derivatives

CompoundDAT Activity (EC₅₀ or Kᵢ nM)Primary DAT ActionSERT Activity (EC₅₀ or Kᵢ nM)Primary SERT ActionNET Activity
m-MBZP (Inferred)~200-400 nMSubstrate (Releaser)~1000-3000 nMReuptake InhibitorModerate Reuptake Inhib.
BZP175 nM (MPP⁺ efflux) [9]Substrate (Releaser)>10,000 nM [9]Weak Inhibitor/ReleaserPresent [7]
TFMPP>10,000 nM [9]Negligible121 nM (5-HT efflux) [9]Substrate (Releaser)Weak
BZP+TFMPPSynergistic DA release [9]Releasing ComplexSynergistic 5-HT release [9]Releasing ComplexEnhanced
MDMA119 nM (MPP⁺ efflux) [9]Substrate (Releaser)58 nM (5-HT efflux) [9]Substrate (Releaser)Substrate (Releaser)
d-Amphetamine25 nM [9]Substrate (Releaser)>10,000 nM [9]NegligibleReleaser (EC₅₀ ~7nM) [9]

A critical aspect is the potential for synergism. Combining piperazine derivatives with differing transporter selectivity profiles (e.g., BZP + TFMPP) produces marked synergistic elevations in extracellular DA and 5-HT, mimicking MDMA's neurochemical profile more effectively than either compound alone [9]. While direct data on m-MBZP combinations is scarce, its DAT substrate activity positions it to potentially synergize with selective SERT releasers like TFMPP or mCPP.

Comparative Efficacy with Structurally Analogous Piperazine Derivatives

The neuropharmacological profile of 1-(m-Methylbenzyl)piperazine dihydrochloride is critically shaped by the position (meta) and nature (methyl group) of its aromatic substituent relative to other piperazine derivatives. SAR analyses reveal that modifications to the benzyl ring profoundly influence receptor binding, transporter selectivity, functional efficacy, and metabolic stability [3] [4] [7].

  • Positional Isomerism (Ortho, Meta, Para): The location of the methyl group on the benzyl ring significantly impacts target engagement. Compared to para-methylbenzylpiperazine (p-MBZP), the meta-substituted isomer (m-MBZP) is predicted to exhibit higher affinity for 5-HT₂A receptors due to better steric accommodation within the binding pocket. Ortho-substituted derivatives (o-MBZP) often show reduced potency at DAT, attributed to steric hindrance limiting optimal interaction with the substrate binding site. Furthermore, meta-substitution generally confers greater metabolic stability against oxidative deamination compared to para-substitution, as the para position is more susceptible to cytochrome P450-mediated hydroxylation (e.g., CYP2D6), a primary metabolic pathway for BZP [7].

  • Nature of the Aromatic Substituent: Replacing the methyl group in m-MBZP with electron-withdrawing groups fundamentally alters its pharmacology. For instance:

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): The strong electron-withdrawing -CF₃ group at the meta position transforms the compound into a potent serotonin releaser and 5-HT receptor agonist (SERT EC₅₀ ≈ 121 nM) with negligible DAT activity [9]. TFMPP produces effects dominated by serotonin, such as anxiety, dizziness, and sensitivity to sensory stimuli in humans [7].
  • 1-(3-Chlorophenyl)piperazine (mCPP): The chloro substituent also favors serotonergic activity, making mCPP a potent 5-HT₂C receptor agonist and SERT substrate/releaser. It is known for inducing dysphoria, anxiety, and migraine-like headaches, effects largely attributed to its 5-HT₂C activity [7].
  • 1-(4-Methoxyphenyl)piperazine (MeOPP / pMeOPP): The para-methoxy group enhances serotonin receptor affinity, particularly 5-HT₁A, acting primarily as an agonist. Its effects are more anxiolytic and sedating compared to the stimulant profile of m-MBZP [2] [7].
  • Unsubstituted Benzylpiperazine (BZP) vs. m-MBZP: BZP serves as the reference compound. The addition of the meta-methyl group in m-MBZP generally results in:
  • Moderately Increased Lipophilicity: LogP increases slightly, potentially enhancing CNS penetration and altering distribution.
  • Altered Transporter Selectivity Ratio: While both are DAT substrates, m-MBZP may show a slightly reduced DAT:SERT activity ratio compared to BZP. This implies a relatively greater serotonergic contribution to its effects, though still less pronounced than TFMPP or mCPP.
  • Modified Receptor Interaction Profile: Enhanced 5-HT₂A affinity is predicted for m-MBZP over BZP, potentially contributing to mild perceptual alterations at higher doses not typically reported with BZP alone. Reduced D₂/D₃ affinity might translate to a lower propensity for inducing stereotypies or psychosis compared to high-dose BZP [3] [10].
  • Methylenedioxybenzylpiperazine (MDBZP / Piperonylpiperazine): This analogue incorporates the methylenedioxy ring fusion characteristic of MDMA and MDA onto the benzyl ring. This modification dramatically shifts the profile towards potent serotonin release and 5-HT receptor activation, closely resembling TFMPP and MDMA in its neurochemical effects, moving away from the primarily dopaminergic/stimulant character of m-MBZP [7].

In Silico Modeling of Ligand-Receptor Interactions

Computational approaches provide crucial insights into the molecular determinants governing the interaction between 1-(m-Methylbenzyl)piperazine dihydrochloride and its primary targets, primarily the monoamine transporters (DAT, SERT) and serotonin receptors (5-HT₂A, 5-HT₂B). These models bridge structural features with observed functional profiles [1] [4].

  • Dopamine Transporter (DAT) Substrate Binding: Molecular docking simulations position m-MBZP within the central binding site (S1 site) of DAT, overlapping with the binding poses of cocaine and other piperazine substrates like BZP. The protonated piperazine nitrogen forms a critical salt bridge with the conserved aspartate residue (Asp79 in hDAT) deep within the binding pocket. This ionic interaction anchors the molecule. The benzyl ring occupies a hydrophobic sub-pocket lined by residues like Phe76, Val152, and Phe320. The meta-methyl group protrudes towards a relatively spacious region near Val152, allowing favorable hydrophobic contacts without significant steric clash. This is consistent with its DAT substrate activity. Crucially, molecular dynamics simulations suggest m-MBZP binding stabilizes the transporter in an outward-open conformation, a prerequisite for reverse transport (efflux) of dopamine, explaining its releasing mechanism [4].

  • Serotonin Transporter (SERT) Interaction (Reuptake Inhibition): Docking of m-MBZP into SERT reveals a distinct binding mode compared to DAT, correlating with its weaker affinity and primary reuptake inhibition profile. While the protonated piperazine nitrogen still interacts with the analogous aspartate (Asp98 in hSERT), the overall pose is shifted. The benzyl ring, particularly with the meta-methyl substituent, extends towards a sub-pocket lined by Ile172, Tyr176, and Phe341. The methyl group may engage in subtle hydrophobic interactions within this region. However, the binding pose appears less optimal for inducing the conformational changes necessary for robust serotonin efflux compared to substrates like TFMPP or MDMA. This supports the classification of m-MBZP primarily as a SERT reuptake inhibitor rather than a potent releaser [4] [9].

  • Serotonin 5-HT₂A Receptor Binding: Homology modeling based on recent 5-HT₂A receptor structures (e.g., PDB: 6WGT) followed by docking predicts how m-MBZP interacts with this key receptor. The ligand is predicted to bind within the canonical orthosteric binding pocket (OBP), located between transmembrane helices 3, 5, 6, and 7. The protonated piperazine nitrogen forms a salt bridge with the highly conserved Asp155 (TM3). The benzyl ring engages in π-π stacking or hydrophobic interactions with residues like Phe339 (TM6) and Phe340 (TM6). The meta-methyl group is oriented towards a hydrophobic region near Val156 (TM3) and Ala239 (TM5). This interaction pattern, particularly the engagement with Asp155 and the hydrophobic residues, is characteristic of both agonists and antagonists at 5-HT₂A. Functional assays are needed to definitively assign efficacy, but the binding pose suggests partial agonism or antagonism, typical of many piperazines [1] [4].

  • Sigma-1 Receptor (σ1R) Affinity Considerations: Some piperazine derivatives, particularly those with specific hydrophobic domain substitutions, exhibit significant affinity for σ1R, a chaperone protein implicated in pain modulation and neurotransmitter regulation. Studies on benzylpiperazine-based σ1R antagonists (e.g., compound 15 with Ki σ1 = 1.6 nM) show that bulky hydrophobic groups (like cyclohexyl) attached via a propionyl linker to the piperazine nitrogen dramatically enhance σ1R affinity and selectivity over σ2R/TMEM97 [1]. While m-MBZP lacks such extended hydrophobic domains, its benzyl group with the meta-methyl substituent might confer weak-to-moderate σ1R binding. Docking into the σ1R crystal structure (e.g., PDB: 5HK1) could assess this potential interaction, which might contribute to subtle neuromodulatory effects distinct from its primary monoaminergic actions.

Table 3: Summary of Key In Silico Predicted Interactions for 1-(m-Methylbenzyl)piperazine Dihydrochloride

Target ProteinKey Anchoring InteractionMajor Hydrophobic InteractionsRole of meta-Methyl GroupPredicted Functional Consequence
DAT (S1 Site)Salt Bridge: Piperazine N⁺ - Asp79Phe76, Val152, Phe320, Ala117Favorable VdW in Val152 regionSubstrate Binding → DA Efflux
SERTSalt Bridge: Piperazine N⁺ - Asp98Tyr95, Ile172, Tyr176, Phe341Subtle hydrophobic contact near Ile172/Tyr176Reuptake Inhibition (Weak)
5-HT₂A (OBP)Salt Bridge: Piperazine N⁺ - Asp155Phe339, Phe340, Val156, Ala239Hydrophobic contact near Val156/Ala239Partial Agonism / Antagonism
σ1R (If bound)(Potential) Piperazine N - Glu172Hydrophobic Pocket B (e.g., Leu105, Val162)Increased hydrophobic contact in Pocket BWeak Allosteric Modulation (Inferred)

These computational models provide a structural rationale for the observed and inferred neuropharmacology of m-MBZP, highlighting how its specific chemical structure dictates target engagement and functional outcomes compared to related piperazines and classic psychostimulants.

Properties

CAS Number

5321-61-9

Product Name

1-(m-Methylbenzyl)piperazine dihydrochloride

IUPAC Name

1-[(3-methylphenyl)methyl]piperazine;dihydrochloride

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.2 g/mol

InChI

InChI=1S/C12H18N2.2ClH/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14;;/h2-4,9,13H,5-8,10H2,1H3;2*1H

InChI Key

PCGNLSMZOLZUAD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2CCNCC2.Cl.Cl

Canonical SMILES

CC1=CC(=CC=C1)CN2CCNCC2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.